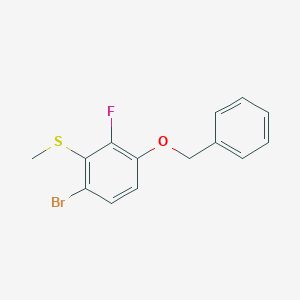

(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane

CAS No.: 2379322-09-3

Cat. No.: VC11657005

Molecular Formula: C14H12BrFOS

Molecular Weight: 327.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2379322-09-3 |

|---|---|

| Molecular Formula | C14H12BrFOS |

| Molecular Weight | 327.21 g/mol |

| IUPAC Name | 1-bromo-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C14H12BrFOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

| Standard InChI Key | VLJWENIEJQQHAK-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |

| Canonical SMILES | CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-bromo-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene, reflects its substitution pattern on the phenyl ring:

-

Position 1: Methylsulfane ()

-

Position 2: Fluorine ()

-

Position 3: Benzyloxy ()

-

Position 6: Bromine ()

This arrangement creates a sterically congested environment, as evidenced by its planar SMILES representation:

The benzyloxy group introduces lipophilicity, while halogen atoms enhance electrophilic reactivity, making the compound amenable to nucleophilic substitutions and cross-coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 327.21 g/mol | |

| CAS Number | 2379322-09-3 | |

| InChI Key | VLJWENIEJQQHAK-UHFFFAOYSA-N | |

| Purity (Commercial) | ≥97% |

Synthetic Methodologies

Stepwise Synthesis Overview

Industrial-scale production involves three principal stages:

Stage 1: Benzyloxy Group Installation

A phenol precursor undergoes Williamson ether synthesis with benzyl bromide in the presence of a base (e.g., ) at 60–80°C.

Stage 2: Sequential Halogenation

-

Bromination: Electrophilic aromatic substitution using or (N-bromosuccinimide) in at 0–5°C.

-

Fluorination: Balz-Schiemann reaction with diazonium tetrafluoroborate salts or direct electrophilic fluorination with under anhydrous conditions.

Stage 3: Methylsulfane Incorporation

Thiolation via nucleophilic displacement using sodium thiomethoxide () in DMF at 100°C.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | , , 0°C | 78% |

| Fluorination | , , RT | 65% |

| Thiolation | , DMF, 100°C | 82% |

Reactivity and Functionalization

Sulfur-Centered Transformations

The methylsulfane group () undergoes oxidation to sulfoxides () and sulfones () using or (meta-chloroperbenzoic acid). Controlled oxidation at 0°C yields sulfoxides (e.g., 89% with ), while prolonged exposure forms sulfones.

Halogen Reactivity

The bromine atom participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling: With arylboronic acids using catalyst.

-

Buchwald-Hartwig Amination: Primary/secondary amines replace bromine under palladium catalysis.

The fluorine atom’s inertness under these conditions allows selective modification at the bromine site.

Future Research Directions

-

Mechanistic Studies: Elucidate molecular targets in disease models.

-

Derivatization: Explore trifluoromethyl or cyano substitutions to modulate bioavailability.

-

Process Optimization: Develop continuous-flow systems to improve bromination/fluorination efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume